molecular formula C13H13NO2 B555592 2-Amino-3-(naphthalen-1-yl)propanoic acid CAS No. 28095-56-9

2-Amino-3-(naphthalen-1-yl)propanoic acid

Cat. No. B555592
CAS RN: 28095-56-9
M. Wt: 215.25 g/mol
InChI Key: OFYAYGJCPXRNBL-UHFFFAOYSA-N
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Description

“2-Amino-3-(naphthalen-1-yl)propanoic acid” is a derivative of propanoic acid . It has two forms, ®-2-Amino-3-(naphthalen-1-yl)propanoic acid and (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-(naphthalen-1-yl)propanoic acid” is C13H13NO2 . The InChI code for the ®-isomer is 1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 and for the (S)-isomer is 1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . and the ®-isomer is 95% . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Fluorescent Derivatisation

2-Amino-3-(naphthalen-1-yl)propanoic acid has been explored as a fluorescent derivatising reagent. When coupled to the amino group of amino acids, it produces strongly fluorescent derivatives with potential applications in biological assays. These derivatives exhibit fluorescence in ethanol and water at physiological pH, with good quantum yields, making them suitable for biological applications (Frade et al., 2007).

Photophysical Studies

This compound has also been used in photophysical studies. For example, its behavior in various solvents and aqueous mixtures was examined to understand its properties in peptide and protein studies. Such research aids in the interpretation of fluorescence emission of probes in different solvents (Moreno Cerezo et al., 2001).

Acid-Base Behavior

The acid-base behavior of compounds similar to 2-Amino-3-(naphthalen-1-yl)propanoic acid, like its Schiff bases, has been investigated. This research helps in understanding the electronic properties of the compound, which is crucial for its applications in chemical synthesis and analysis (Gündüz et al., 1986).

Genetically Encoded Fluorescent Amino Acid

The compound has been genetically encoded in Saccharomyces cerevisiae for use in studying protein structure, dynamics, and interactions. This application provides a powerful tool for biochemical and cellular studies (Summerer et al., 2006).

Material Science

In material science, derivatives of naphthylamine, which are structurally related to 2-Amino-3-(naphthalen-1-yl)propanoic acid, have been synthesized for use in high-temperature and organosoluble polymers. These polymers are useful in creating materials with specific optical and mechanical properties (Liou et al., 2006).

Colorimetric Sensing

The compound has found use in colorimetric sensing, particularly for detecting fluoride anions. This application is crucial in environmental monitoring and analytical chemistry (Younes et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAYGJCPXRNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874407
Record name 3-naphthalen-1-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(naphthalen-1-yl)propanoic acid

CAS RN

7758-42-1
Record name 1-Naphthylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC230425
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Li, S Zhou, J Wang, A Kawashima… - European Journal of …, 2016 - Wiley Online Library
In this work, we introduce a new chiral nucleophilic glycine equivalent containing a recyclable axially chiral ligand. As the first synthetic application of this glycine reagent, we describe …
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2022 - ACS Publications
An operationally simple and convenient resolution method via Cu(II) complexes was reported, efficiently providing valuable enantiopure N,C-unprotected α-amino acids. This protocol …
Number of citations: 2 pubs.acs.org
I Ilisz, A Aranyi, A Péter - Journal of Chromatography a, 2013 - Elsevier
Amino acids are essential for life, and have many functions in metabolism. One particularly important function is to serve as the building blocks of peptides and proteins, giving rise …
Number of citations: 65 www.sciencedirect.com
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2023 - ACS Publications
Novel type of Pd(II) complexes have been synthesized under operationally simple and convenient conditions and applied in the dynamic thermodynamic resolution of racemic N,C-…
Number of citations: 1 pubs.acs.org
S Wu, C Xiang, Y Zhou, MSH Khan, W Liu… - Nature …, 2022 - nature.com
Fast screening of enzyme variants is crucial for tailoring biocatalysts for the asymmetric synthesis of non-natural chiral chemicals, such as amines. However, most existing screening …
Number of citations: 7 www.nature.com
Y Xie, M Wang, L Zhang, X Wu, X Yang… - Journal of Peptide …, 2016 - Wiley Online Library
A FGLamide allatostatin neuropeptide mimic (H17) is a potential insect growth regulator which inhibits the production of juvenile hormone by the corpora allata. To find more evidence to …
Number of citations: 3 onlinelibrary.wiley.com

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